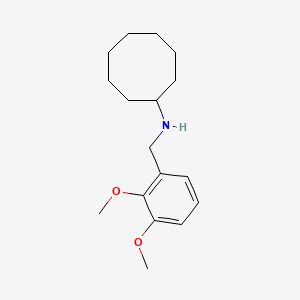
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a pyrimidine derivative that has been found to exhibit anticancer, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is not fully understood. However, it is believed that 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine exerts its effects by interacting with various cellular targets. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is that it is relatively easy to synthesize. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further research. However, one of the limitations of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research on 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. One potential direction is to investigate the mechanism of action of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in greater detail. This could involve the use of molecular modeling and other computational techniques to identify potential targets of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. Another potential direction is to explore the use of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in combination with other drugs to enhance its therapeutic potential. Additionally, further research could be conducted to investigate the potential use of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in the treatment of other diseases, such as viral infections and autoimmune disorders.
合成方法
The synthesis of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine involves the reaction between 4-bromoacetophenone and hydrazine hydrate in the presence of sodium acetate and acetic acid. The resulting product is then reacted with phenyl isocyanate to yield 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. The synthesis of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is relatively simple and can be achieved through a one-pot reaction.
科学研究应用
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to exhibit antiviral properties by inhibiting the replication of certain viruses.
属性
IUPAC Name |
[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c17-13-8-6-12(7-9-13)15-10-14(19-16(20-15)21-18)11-4-2-1-3-5-11/h1-10H,18H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJDFZRPAYGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Bromophenyl)-2-hydrazino-6-phenylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)

![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)


![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)
